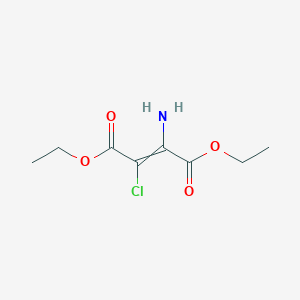
Diethyl 2-amino-3-chlorobut-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-amino-3-chlorobut-2-enedioate is an organic compound with the molecular formula C8H12ClNO4 It is a derivative of butenedioic acid and contains both amino and chloro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-amino-3-chlorobut-2-enedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with chloroacetyl chloride in the presence of a base such as sodium ethoxide. The resulting intermediate is then treated with ammonia to introduce the amino group, yielding the final product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the esterification of butenedioic acid to form diethyl butenedioate. This intermediate is then chlorinated and subsequently aminated under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-amino-3-chlorobut-2-enedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Amino-substituted derivatives.
Oxidation Products: Oxo derivatives.
Reduction Products: Reduced amines.
Applications De Recherche Scientifique
Diethyl 2-amino-3-chlorobut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of diethyl 2-amino-3-chlorobut-2-enedioate involves its interaction with specific molecular targets. The amino and chloro groups allow it to form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-amino-3-bromobut-2-enedioate: Similar structure but with a bromine atom instead of chlorine.
Diethyl 2-amino-3-fluorobut-2-enedioate: Contains a fluorine atom instead of chlorine.
Diethyl 2-amino-3-iodobut-2-enedioate: Contains an iodine atom instead of chlorine.
Uniqueness
Diethyl 2-amino-3-chlorobut-2-enedioate is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
133093-91-1 |
|---|---|
Formule moléculaire |
C8H12ClNO4 |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
diethyl 2-amino-3-chlorobut-2-enedioate |
InChI |
InChI=1S/C8H12ClNO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4,10H2,1-2H3 |
Clé InChI |
YEEWRGIKOJUQTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C(=O)OCC)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


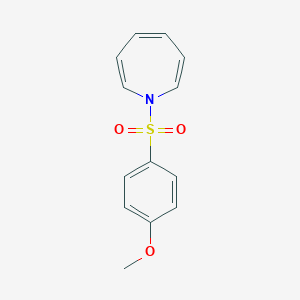
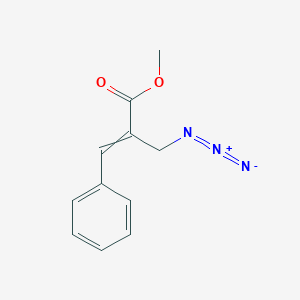

![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
ethanimidamide](/img/structure/B14280755.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)
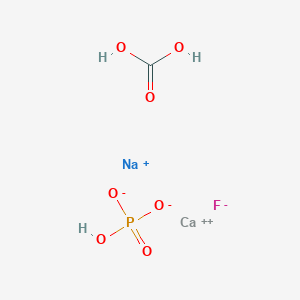
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
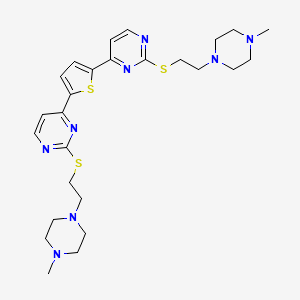

![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
